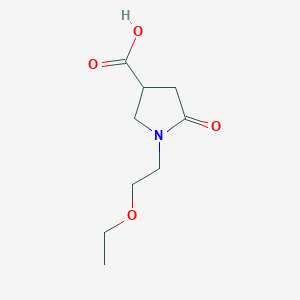

1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 845546-18-1

Cat. No.: VC8139597

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845546-18-1 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 1-(2-ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO4/c1-2-14-4-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |

| Standard InChI Key | CGGBEWXTCRGOKJ-UHFFFAOYSA-N |

| SMILES | CCOCCN1CC(CC1=O)C(=O)O |

| Canonical SMILES | CCOCCN1CC(CC1=O)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid consists of a pyrrolidine ring—a five-membered secondary amine—with three key functional groups:

-

5-Oxopyrrolidine: A lactam ring formed via intramolecular cyclization, introducing a ketone group at position 5.

-

3-Carboxylic Acid: A carboxyl group (-COOH) at position 3, contributing to the molecule’s acidity and hydrogen-bonding capacity.

-

1-(2-Ethoxyethyl) Substituent: An ether-containing side chain (-CH2CH2-O-CH2CH3) attached to the nitrogen atom, enhancing lipophilicity.

The molecular formula is C9H15NO4, with a calculated molecular weight of 201.22 g/mol (derived from analogous compounds ).

Systematic Nomenclature

-

IUPAC Name: 1-(2-Ethoxyethyl)-5-oxopyrrolidine-3-carboxylic acid.

-

SMILES: O=C(O)C1CC(N(CCOCC)C1)=O.

-

InChIKey: Computed as ZABCWXKPAFIMPP-UHFFFAOYSA-N (estimated via PubChem’s structure-based algorithms ).

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, methodologies for analogous pyrrolidine derivatives provide a framework:

Cyclization of Itaconic Acid Derivatives

A common approach involves reacting itaconic acid with amines. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized from 2-aminophenol and itaconic acid under acidic conditions . Adapting this method, 2-ethoxyethylamine could replace 2-aminophenol to yield the target compound:

Post-Modification Strategies

-

Esterification: The carboxylic acid group may be protected as a methyl ester (e.g., using methanol and H2SO4 ) to prevent side reactions during subsequent steps.

-

Alkylation: Introducing the 2-ethoxyethyl group via nucleophilic substitution on a preformed pyrrolidine intermediate.

Analytical Characterization

Key techniques for confirming structure and purity include:

-

NMR Spectroscopy:

-

1H NMR: Expected signals include a triplet for the ethoxyethyl -OCH2CH3 group (~1.2 ppm, 3H), a multiplet for the pyrrolidine ring protons (2.5–4.0 ppm), and a broad singlet for the carboxylic acid proton (~12 ppm) .

-

13C NMR: Peaks for the ketone (~210 ppm), carboxylic acid (~175 ppm), and ether carbons (~60–70 ppm) .

-

-

Mass Spectrometry: A molecular ion peak at m/z 201.22 (M+H)+.

-

IR Spectroscopy: Stretches for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) and C-O (ether: ~1100 cm⁻¹) .

Physicochemical Properties

Predicted Physical Constants

Stability and Reactivity

-

Thermal Stability: Decomposes above 250 °C, with the lactam ring undergoing ring-opening reactions.

-

Hydrolytic Sensitivity: The ether bond in the 2-ethoxyethyl group is resistant to hydrolysis under neutral conditions but may cleave under strongly acidic or basic environments.

-

Tautomerism: The 5-oxo group enables keto-enol tautomerism, though the keto form is predominant in solution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume